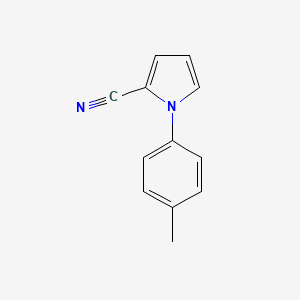

1-(4-methylphenyl)-1H-pyrrole-2-carbonitrile

Beschreibung

1-(4-Methylphenyl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a 4-methylphenyl group and at the 2-position with a nitrile (-CN) group. Its molecular formula is C₁₂H₁₀N₂, with a molecular weight of 182.23 g/mol. The nitrile group confers strong electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the 4-methylphenyl group enhances lipophilicity and steric bulk .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFPSMFKRRQDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383946 | |

| Record name | 1-(4-methylphenyl)pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35524-48-2 | |

| Record name | 1-(4-methylphenyl)pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-(4-methylphenyl)-1H-pyrrole-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with pyrrole in the presence of a base, followed by the introduction of a nitrile group using a suitable reagent such as cyanogen bromide. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere to prevent oxidation.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the product. These methods often employ catalysts and advanced purification techniques to ensure the efficient production of 1-(4-methylphenyl)-1H-pyrrole-2-carbonitrile on a large scale.

Analyse Chemischer Reaktionen

1-(4-methylphenyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acids.

Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield amines.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant and Analgesic Properties

Research indicates that derivatives of 1H-pyrrole compounds, including 1-(4-methylphenyl)-1H-pyrrole-2-carbonitrile, exhibit significant pharmacological activity. Specifically, they have been studied for their potential as antidepressants and analgesics. The compound has shown promise in inhibiting norepinephrine reuptake and modulating serotonin receptors, which are crucial pathways in the treatment of mood disorders and pain management .

Bioactivity Against Pathogens

Pyrrole derivatives have also been explored for their antibacterial properties. For instance, studies have demonstrated that certain pyrrole compounds exhibit strong antibacterial activity against various pathogens, suggesting that 1-(4-methylphenyl)-1H-pyrrole-2-carbonitrile could be effective in developing new antimicrobial agents .

Materials Science

Corrosion Inhibitors

Recent advancements have highlighted the use of nitrogen-containing heterocycles like pyrroles as corrosion inhibitors. The unique electronic properties of pyrroles allow them to form protective films on metal surfaces, thereby reducing corrosion rates. This application is particularly relevant in the development of eco-friendly corrosion protection systems for various industrial applications .

Conductive Polymers

The incorporation of pyrrole derivatives into conductive polymers has been a significant area of research. These materials can be utilized in electronic devices due to their electrical conductivity and stability. The modification of pyrrole structures can enhance the performance characteristics of these polymers, making them suitable for applications in sensors and electronic components .

Organic Synthesis

Building Blocks for Complex Molecules

1-(4-Methylphenyl)-1H-pyrrole-2-carbonitrile serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in synthesizing more complex molecules. For example, it can undergo cycloaddition reactions to form new heterocyclic compounds or be used in the synthesis of bioactive molecules .

Case Studies and Synthesis Routes

The synthesis of 1-(4-methylphenyl)-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions, which may include the use of specific reagents and catalysts to achieve high yields and purity. A detailed examination of synthetic routes reveals various methodologies that researchers have employed to optimize production processes while minimizing waste.

Data Tables

Wirkmechanismus

The mechanism of action of 1-(4-methylphenyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties

Key Observations :

- Substituent Effects :

Spectroscopic and Crystallographic Data

- IR Spectroscopy : Nitrile stretches (νCN) typically appear at 2217–2221 cm⁻¹ across analogues (e.g., ), confirming consistent electronic environments for the -CN group.

- Crystallography: The indole derivative in crystallizes in a monoclinic system with a mean C–C bond length of 1.40 Å, comparable to pyrrole systems. Hydrogen-bonding patterns in (NH₂ and carbonyl groups) contrast with the non-polar interactions dominating due to the absence of polar substituents.

Biologische Aktivität

1-(4-Methylphenyl)-1H-pyrrole-2-carbonitrile, with the CAS number 35524-48-2, is a compound of interest due to its diverse biological activities. This article reviews its mechanisms of action, biochemical interactions, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with a 4-methylphenyl group and a cyano group at the 2-position. This structural configuration is significant as it influences its biological activity.

1-(4-Methylphenyl)-1H-pyrrole-2-carbonitrile exhibits various mechanisms of action, primarily through the modulation of key biochemical pathways:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis via activation of stress-related kinases such as JNK and p38, leading to downstream effects on transcription factors like c-Jun and ATF2.

- Cell Cycle Regulation : The compound may influence cell cycle progression, causing arrest at specific phases, which is crucial for cancer therapeutics.

Enzyme Interactions

The compound interacts with multiple enzymes and proteins within cellular pathways:

- Oxidoreductase Activity : It has been observed to affect oxidoreductase enzymes, which play a role in cellular redox states and metabolic processes.

- Transcription Factor Modulation : By binding to specific transcription factors, it can alter gene expression patterns associated with cell survival and proliferation.

Dosage Effects

The biological effects of 1-(4-Methylphenyl)-1H-pyrrole-2-carbonitrile are dose-dependent:

- Low Doses : Minimal effects on cellular functions.

- High Doses : Significant changes in cellular metabolism and potential toxic effects such as oxidative stress.

Case Studies and Experimental Evidence

Several studies have explored the biological activity of pyrrole derivatives similar to 1-(4-Methylphenyl)-1H-pyrrole-2-carbonitrile:

- Anticancer Activity : Research indicates that pyrrole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures have demonstrated efficacy against breast cancer cells through activation of apoptotic pathways .

- Neuroprotective Effects : In models of neurodegenerative diseases, pyrrole derivatives have shown potential in protecting neuronal cells from damage, suggesting their use in treating conditions like Alzheimer's disease .

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, indicating their potential as therapeutic agents in infectious diseases .

Tables of Biological Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-methylphenyl)-1H-pyrrole-2-carbonitrile, and how can reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted acrylonitriles with amines, followed by functionalization. For example, modifications of pyrrole-3-carbonitrile derivatives (e.g., 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile) using active methylene reagents (e.g., malononitrile) under acidic or basic conditions yield structurally analogous products . Optimization of solvent (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., piperidine) is critical to achieving >70% yields.

Q. How can purity and structural identity be confirmed after synthesis?

- Methodology :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (1:3 v/v) for purification.

- Spectroscopy : Confirm via -/-NMR (e.g., pyrrole ring protons at δ 6.5–7.2 ppm, nitrile signal at ~2200 cm in IR) and high-resolution mass spectrometry (HRMS) .

- Melting Point : Compare with literature values (e.g., analogous compounds in and have mp ranges of 88–96°C).

Q. What crystallographic parameters are critical for preliminary structural characterization?

- Methodology : Single-crystal X-ray diffraction (SCXRD) provides unit cell parameters (e.g., monoclinic space group for similar carbonitriles with ) . Use SHELXTL or Olex2 for data processing, ensuring and completeness >95% .

Advanced Research Questions

Q. How can hydrogen-bonding networks and supramolecular interactions in the crystal lattice be systematically analyzed?

- Methodology : Apply graph-set analysis (e.g., Etter’s rules) to categorize hydrogen bonds (e.g., , ) using software like Mercury. For example, highlights the role of directional H-bonds in stabilizing π-stacked dimers. Calculate interaction energies (<5 kJ/mol for van der Waals) via CrystalExplorer .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational models (e.g., DFT-optimized geometries)?

- Methodology :

- Validation Tools : Use PLATON to check for missed symmetry, twinning, or disorder .

- DFT Refinement : Re-optimize the structure with Gaussian09 using B3LYP/6-31G(d) and compare bond lengths/angles (e.g., pyrrole C–C distances ~1.38 Å experimentally vs. 1.40 Å computationally) .

- Data Cross-Check : Compare with analogous structures (e.g., 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile in ) to identify systematic errors.

Q. How can biological activity assays be designed to evaluate structure-activity relationships (SAR) for this compound?

- Methodology :

- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC values compared to reference drugs (e.g., doxorubicin).

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR tyrosine kinase), correlating nitrile group orientation with inhibitory potency .

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to guide SAR optimization .

Data Analysis and Validation

Q. What are the best practices for validating crystal structures refined using SHELXL?

- Methodology :

- Residuals : Ensure and for high-resolution data (<1.0 Å).

- ADPs : Anisotropic displacement parameters (ADPs) should show ellipsoids with no excessive elongation (>0.5 Å).

- Twinned Data : Use TWINABS for scaling if twin fraction >10% .

Q. How can intermolecular interactions be quantitatively compared across polymorphs or analogs?

- Methodology :

- Hirshfeld Surface Analysis : Generate 2D fingerprint plots (e.g., ) via CrystalExplorer to quantify H-bond and π-π contributions.

- Energy Frameworks : Construct 3D interaction networks in Mercury, emphasizing dominant interactions (e.g., dimerization energy ~25 kJ/mol in ) .

Tables of Key Parameters

| Parameter | Typical Value | Reference |

|---|---|---|

| Melting Point | 88–96°C (analogs) | |

| Crystallographic Space Group | (monoclinic) | |

| -NMR (pyrrole H) | δ 6.5–7.2 ppm | |

| DFT-Optimized C–C Bond Length | 1.40 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.